The synthesis of terazosin involves several key steps:
Terazosin has the chemical formula and a molar mass of approximately 387.44 g/mol. The molecular structure features several functional groups:
Terazosin can undergo various chemical reactions typical for its functional groups:
These reactions are essential for modifying terazosin's properties for research and development purposes.
Terazosin functions primarily as an antagonist at alpha-1 adrenergic receptors. Its mechanism involves:
Additionally, terazosin has been shown to enhance apoptosis in prostate cells through upregulation of transforming growth factor beta-1, contributing to its therapeutic effects in benign prostatic hyperplasia .
Terazosin exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 387.44 g/mol |
Chemical Formula | C19H25N5O4 |
Solubility | 0.132 mg/mL |
Protein Binding | 90–94% |
Elimination Half-Life | ~12 hours |
Terazosin is primarily used in clinical settings for:
Research also indicates potential neuroprotective effects in motor neuron diseases, suggesting broader therapeutic applications beyond urology and cardiology .
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5